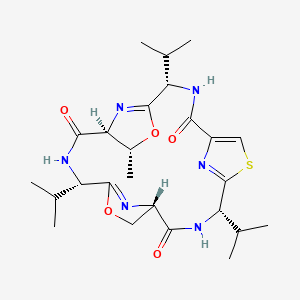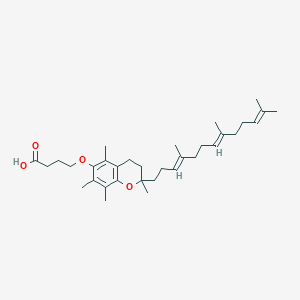![molecular formula C27H41F2N5O B1251699 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide](/img/structure/B1251699.png)
2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide
概要
説明
PF-03084014, also known as Nirogacestat, is a selective gamma-secretase inhibitor. It is primarily used in the treatment of desmoid tumors, which are rare, locally aggressive, and highly recurrent soft-tissue tumors. Nirogacestat has shown promise in clinical trials for its ability to inhibit the Notch signaling pathway, which is often aberrantly activated in desmoid tumors .
準備方法
The synthesis of Nirogacestat involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Tetrahydronaphthalene Intermediate: This involves the reaction of a suitable naphthalene derivative with fluorinating agents to introduce fluorine atoms at specific positions.
Coupling with Imidazole Derivative: The tetrahydronaphthalene intermediate is then coupled with an imidazole derivative under specific reaction conditions to form the core structure of Nirogacestat.
Final Modifications: The final steps involve modifications to introduce the neopentylamino group and other functional groups to achieve the desired chemical structure
Industrial production methods for Nirogacestat involve optimizing these synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques and stringent quality control measures.
化学反応の分析
Nirogacestat undergoes several types of chemical reactions, including:
Oxidation: Nirogacestat can undergo oxidation reactions, particularly at the neopentylamino group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the imidazole ring or other functional groups within the molecule.
Substitution: Substitution reactions, especially involving the fluorine atoms, can lead to the formation of various analogs of Nirogacestat
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of Nirogacestat with modified functional groups.
科学的研究の応用
Nirogacestat has a wide range of scientific research applications, including:
Chemistry: In chemistry, Nirogacestat is used as a tool to study the inhibition of gamma-secretase and its effects on various biochemical pathways.
Biology: In biological research, Nirogacestat is used to investigate the role of Notch signaling in cell differentiation, proliferation, and apoptosis.
Medicine: Clinically, Nirogacestat is used in the treatment of desmoid tumors and is being investigated for its potential in treating other cancers that involve aberrant Notch signaling.
Industry: In the pharmaceutical industry, Nirogacestat is used in the development of new therapeutic agents targeting gamma-secretase and related pathways .
作用機序
Nirogacestat exerts its effects by inhibiting gamma-secretase, an enzyme complex responsible for the proteolytic cleavage of various transmembrane proteins, including the Notch receptor. By inhibiting gamma-secretase, Nirogacestat blocks the activation of the Notch signaling pathway, which is crucial for the growth and survival of desmoid tumor cells. This inhibition leads to reduced tumor growth and increased apoptosis of tumor cells .
類似化合物との比較
Nirogacestat is unique among gamma-secretase inhibitors due to its selectivity and oral bioavailability. Similar compounds include:
DAPT: Another gamma-secretase inhibitor, but with different selectivity and pharmacokinetic properties.
RO4929097: A gamma-secretase inhibitor with a different chemical structure and clinical profile.
LY411575: A potent gamma-secretase inhibitor used in various research applications
Nirogacestat stands out due to its clinical efficacy in treating desmoid tumors and its favorable safety profile compared to other gamma-secretase inhibitors.
特性
分子式 |
C27H41F2N5O |
|---|---|
分子量 |
489.6 g/mol |
IUPAC名 |
2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C27H41F2N5O/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35) |
InChIキー |
VFCRKLWBYMDAED-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F |
同義語 |
2-(5,7-difluoro-1,2,3,4-tetrahydronaphthalen-3-ylamino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide nirogacestat PF 03084014 PF 3084014 PF-03084014 PF-3084014 PF03084014 PF3084014 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
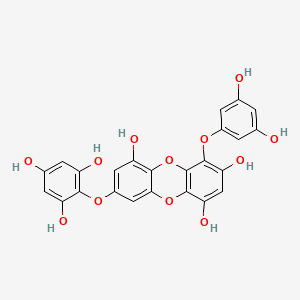
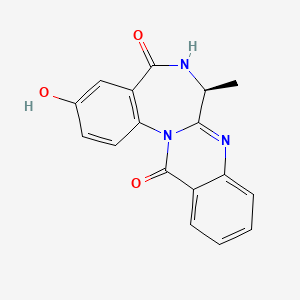
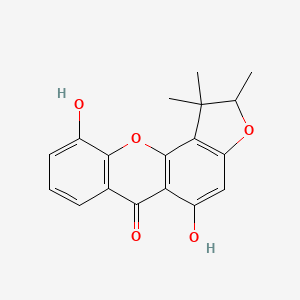
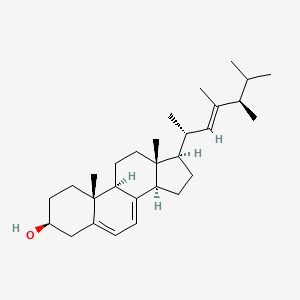
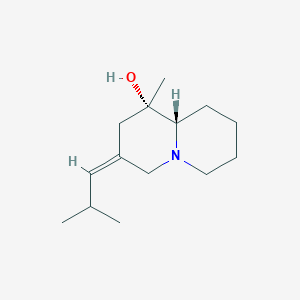
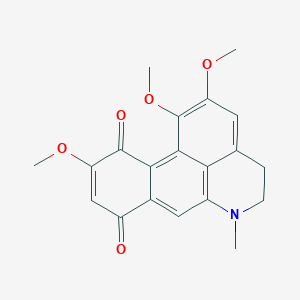
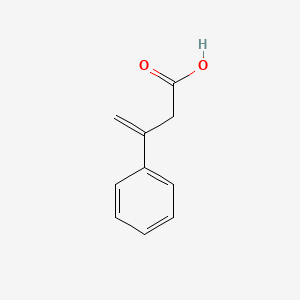
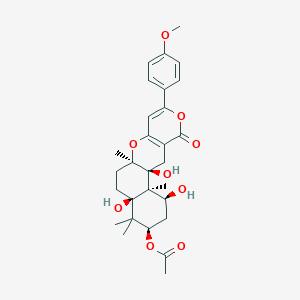
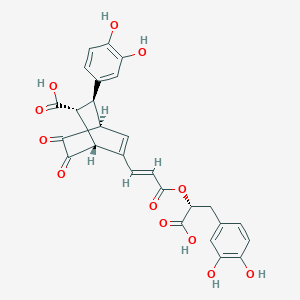
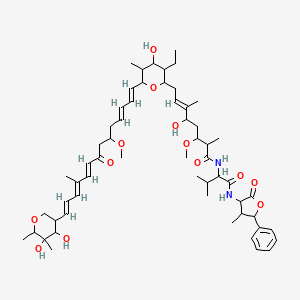
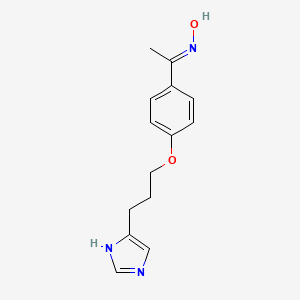
![1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene](/img/structure/B1251634.png)
